molecular formula C16H12N4O4S B2843312 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 361172-70-5

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2843312
CAS No.: 361172-70-5
M. Wt: 356.36
InChI Key: NOYLLFCRRRFUHI-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound featuring a unique structure that combines a nitrophenyl group, a thieno[3,4-c]pyrazole ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often begins with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thienyl and a hydrazine moiety can be cyclized to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a furan-2-carboxylic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Nitro derivatives with increased oxidation states.

    Reduction Products: Amino derivatives where the nitro group is converted to an amine.

    Substitution Products: Compounds where the nitrophenyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group might participate in electron transfer reactions, while the thieno[3,4-c]pyrazole and furan-2-carboxamide moieties could facilitate binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-2-furancarboxamide: Lacks the thieno[3,4-c]pyrazole ring, making it less complex.

    2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazole: Does not have the furan-2-carboxamide moiety.

    N-(2-(4-aminophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, thieno[3,4-c]pyrazole ring, and furan-2-carboxamide moiety makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-16(14-2-1-7-24-14)17-15-12-8-25-9-13(12)18-19(15)10-3-5-11(6-4-10)20(22)23/h1-7H,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYLLFCRRRFUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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